molecular formula C11H21NO3 B15258705 Tert-butyl N-[4-(oxiran-2-YL)butyl]carbamate

Tert-butyl N-[4-(oxiran-2-YL)butyl]carbamate

Cat. No.: B15258705
M. Wt: 215.29 g/mol
InChI Key: VPAPZCVCODIULA-UHFFFAOYSA-N
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Description

  • A tert-butyloxycarbonyl (Boc) protecting group, commonly used in organic synthesis to shield amines from reactive conditions.
  • A butyl chain linking the Boc group to an oxirane (epoxide) ring. The epoxide moiety confers reactivity, enabling participation in ring-opening reactions, which are critical in drug synthesis and polymer chemistry.

The epoxide group may also interact with biological systems, such as metabolic pathways involving polycyclic hydrocarbons (see ) .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[4-(oxiran-2-yl)butyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-4-6-9-8-14-9/h9H,4-8H2,1-3H3,(H,12,13)

InChI Key

VPAPZCVCODIULA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(oxiran-2-YL)butyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxirane derivative. One common method involves the reaction of tert-butyl carbamate with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(oxiran-2-YL)butyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[4-(oxiran-2-YL)butyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving oxirane rings.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(oxiran-2-YL)butyl]carbamate involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity makes it useful in various chemical and biological processes .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of tert-butyl carbamates with varying substituents. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Key Functional Groups Reactivity/Applications
Tert-butyl N-[4-(oxiran-2-YL)butyl]carbamate C₁₂H₂₁NO₃ (inferred) Boc, epoxide, butyl chain High reactivity due to epoxide; potential for ring-opening nucleophilic substitutions.
tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate () C₁₆H₂₁NO₃ Boc, epoxide, phenylethyl group Steric hindrance from phenyl group may reduce epoxide reactivity; chiral centers enable enantioselective synthesis .
tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate () C₁₆H₂₃NO₄ Boc, tetrahydropyran, hydroxyphenyl Stable ether ring (oxane) reduces reactivity; phenolic -OH enables hydrogen bonding .
Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate () C₁₃H₂₃NO₃ Boc, cyclopropyl, ketone Ketone group enables condensation reactions; cyclopropane enhances steric rigidity .
tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate () C₁₃H₂₃NO₄ Boc, tetrahydro-2H-pyran-4-yl, ketone Combines ketone reactivity with stable oxane ring; chiral center for asymmetric synthesis .

Reactivity and Stability

  • Epoxide vs. Ether/Ketone Groups : The epoxide in the target compound is more reactive than the stable oxane rings () or ketones (). Epoxides undergo nucleophilic ring-opening (e.g., with amines or thiols), whereas oxane or ketone derivatives are more inert .
  • Steric Effects : Bulky substituents (e.g., phenylethyl in ) hinder epoxide reactivity compared to the linear butyl chain in the target compound.

Biological Activity

Tert-butyl N-[4-(oxiran-2-YL)butyl]carbamate is a compound characterized by its unique molecular structure, incorporating a tert-butyl group and an epoxide moiety. This combination suggests potential biological activity, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The molecular formula for this compound is C13H25NO3C_{13}H_{25}NO_3, with a molecular weight of approximately 241.35 g/mol. The presence of the epoxide group is significant due to its reactivity, which can influence biological interactions.

2.1 Reactivity with Biological Macromolecules

The epoxide functional group in this compound allows it to interact with various biological macromolecules such as proteins and nucleic acids. These interactions can lead to changes in enzyme activity or gene expression, potentially resulting in therapeutic effects. For instance, studies have shown that similar epoxide-containing compounds can act as enzyme inhibitors or modulators by forming covalent bonds with active site residues.

2.2 Antioxidant Properties

Compounds with similar structures have demonstrated antioxidant properties, mitigating oxidative stress in various cell types. For example, tert-butyl phenolic antioxidants have been shown to enhance the activity of antioxidant enzymes and protect against oxidative damage . This suggests that this compound may also possess these beneficial properties.

3.1 Interaction Studies

Recent research has focused on the interaction of this compound with specific enzymes and receptors:

  • Enzyme Inhibition : Studies indicate that the compound may inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.
  • Receptor Modulation : Preliminary findings suggest that the compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cell proliferation .

3.2 Toxicity Assessments

Toxicological evaluations are essential for understanding the safety profile of new compounds. Initial studies indicate that while this compound shows promise for therapeutic applications, careful assessment of its toxicity is warranted due to potential reactive intermediates formed during metabolism .

4. Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is presented below:

Compound NameMolecular FormulaNotable Features
Tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamateC15H20N2O5C_{15}H_{20}N_2O_5Contains a nitrophenyl group; potential for enhanced reactivity
Tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamateC16H22N2O5C_{16}H_{22}N_2O_5Features a carbamoylphenyl moiety; applications in drug development
Tert-butyl hydroquinone (TBHQ)C10H14O2C_{10}H_{14}O_2Known antioxidant; mitigates oxidative stress

5. Conclusion

This compound exhibits significant potential for biological activity through its reactivity with macromolecules and possible antioxidant properties. Ongoing research into its pharmacological effects and safety profile will be crucial for determining its applications in medicinal chemistry and therapeutic interventions.

Further studies are recommended to explore the full spectrum of its biological activities, including detailed investigations into its mechanisms of action and potential therapeutic uses.

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